molecular formula C20H21N3O2S2 B2473855 4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide CAS No. 866042-84-4

4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide

Cat. No. B2473855
CAS RN: 866042-84-4
M. Wt: 399.53
InChI Key: XJASIVRIHLBDBJ-UHFFFAOYSA-N
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Description

4-(Tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide, commonly referred to as TBPS, is a synthetic molecule with a variety of applications in the scientific research field. TBPS is a derivative of benzenesulfonamide and is known for its ability to bind and inhibit the activity of certain enzymes. It is a relatively new molecule and has been studied extensively in the past few years. TBPS has been found to have a variety of biochemical and physiological effects, and its application in scientific research has been increasing in recent years.

Scientific Research Applications

Environmental Science and Pollution Control

Sulfonamides, including phenolic antioxidants and methyl tert-butyl ether (MTBE) derivatives, have been studied for their environmental occurrence, fate, and removal techniques. For example, synthetic phenolic antioxidants (SPAs) like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been detected in various environmental matrices, raising concerns about their environmental impact and human exposure. These compounds have been found in indoor dust, outdoor air particulates, sea sediment, and river water, indicating their widespread environmental presence. Studies suggest the need for novel SPAs with low toxicity and low migration ability to decrease potential environmental pollution (Liu & Mabury, 2020). Similarly, the environmental behavior and fate of MTBE, a common fuel additive, have been reviewed to understand its solubility in water, weak sorption to subsurface solids, resistance to biodegradation in groundwater, and its atmospheric half-life (Squillace et al., 1997).

Medicinal Chemistry and Drug Design

Sulfonamides have also been explored for their potential in medicinal chemistry, particularly as carbonic anhydrase inhibitors and in the development of new drugs with reduced side effects. Quantitative structure-activity relationships (QSARs) of carbonic anhydrase inhibitors, predominantly benzenesulfonamides, highlight the dependence of inhibition potency on the electronic properties of the sulfonamide group. This insight is crucial for designing more effective inhibitors with specific pharmacological profiles (Gupta, 2003).

Materials Science

In materials science, sulfonamides have been utilized in the synthesis of polymers and plastics. For instance, terpolymerization processes involving sulfonamide derivatives have been investigated for producing materials with specific properties, such as enhanced thermal, light, and radiation-damage stability (Srivastava et al., 2002). Additionally, the development of plastic scintillators based on polymethyl methacrylate, incorporating sulfonamide derivatives as luminescent dyes, demonstrates the versatility of these compounds in creating materials for radiation detection and measurement (Salimgareeva & Kolesov, 2005).

Mechanism of Action

Target of Action

The primary targets of the compound “4-(tert-butyl)-N-[2-(2-pyrazinylsulfanyl)phenyl]benzenesulfonamide” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonamide groups

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its exact mode of action. Sulfonamides typically act as inhibitors of enzymes, preventing their normal function and leading to changes in cellular processes .

Biochemical Pathways

Sulfonamides generally interfere with the synthesis of folic acid in bacteria, inhibiting their growth . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular structure, it’s likely that it is absorbed in the gastrointestinal tract after oral administration. It may be metabolized in the liver and excreted through the kidneys . These properties can significantly impact the compound’s bioavailability and therapeutic potential.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and mode of action. In general, sulfonamides can inhibit cellular processes, leading to cell death . .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature can affect the compound’s structure and function. Interactions with other molecules can either enhance or inhibit its activity .

properties

IUPAC Name

4-tert-butyl-N-(2-pyrazin-2-ylsulfanylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-20(2,3)15-8-10-16(11-9-15)27(24,25)23-17-6-4-5-7-18(17)26-19-14-21-12-13-22-19/h4-14,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJASIVRIHLBDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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